molecular formula C7H15FN2 B047772 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine CAS No. 125032-78-2

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine

Cat. No. B047772
M. Wt: 146.21 g/mol
InChI Key: IQAKILOESIMZCF-UHFFFAOYSA-N
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Description

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a compound of interest within the realm of medicinal chemistry, especially as a building block for fluorinated pharmaceutical compounds. Its relevance is underscored by the increasing demand for fluorinated compounds in drug design, owing to their ability to enhance the bioavailability, stability, and selectivity of pharmaceuticals.

Synthesis Analysis

The synthesis of 3-fluoropyrrolidines, including derivatives similar to 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine, typically involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, yielding aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines as key intermediates for further modification (Verniest et al., 2010). Another approach involves azomethine ylide chemistry to access 3-fluoropyrrolidines through 1,3-dipolar cycloaddition with vinyl fluorides (McAlpine et al., 2015).

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

One study describes a neurokinin-1 (NK1) receptor antagonist that is orally active and water-soluble, suitable for both intravenous and oral clinical administration. This compound, which features a similar fluoropyrrolidine structure, shows efficacy in pre-clinical tests related to emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).

Medicinal Chemistry Applications

Another study focuses on the utility of 4-fluoropyrrolidine derivatives as synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP-IV) inhibitors. These synthons are synthesized through a process involving double fluorination, demonstrating their importance in developing pharmaceuticals (Singh & Umemoto, 2011).

Metabolic Activation

Research into the metabolic activation of fluoropyrrolidine DPP-IV inhibitors reveals that these compounds can undergo metabolic activation leading to the formation of chemically reactive intermediates. This process is catalyzed primarily by certain cytochrome P450 enzymes, with implications for drug development and safety (Xu et al., 2004).

Fluorescent Chemosensors

Fluoropyrrolidine derivatives have been utilized in the development of fluorescent chemosensors for detecting metal ions such as Zn2+ in aqueous solutions. This application demonstrates the versatility of fluoropyrrolidine compounds in chemical sensing technologies (Kim et al., 2016).

Organic Synthesis

The synthesis of small 3-fluoro- and 3,3-difluoropyrrolidines via 1,3-dipolar cycloaddition demonstrates the synthetic utility of fluoropyrrolidine structures. This method provides access to fluorinated pyrrolidines, which are valuable in the development of novel pharmaceuticals (McAlpine et al., 2015).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, or developing new synthetic routes .

properties

IUPAC Name

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKILOESIMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine

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